Aminoquinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

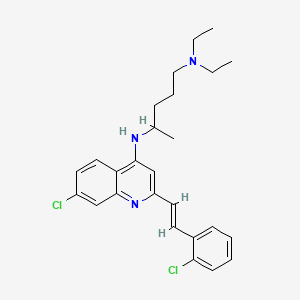

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVHSVFSYNMGM-WYMLVPIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-54-8, 529507-84-4 |

Source

|

| Record name | Aminoquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoquinol [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529507844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10023-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH1Y88E2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aminoquinoline Core: A Technical Guide to Structure, Synthesis, and Application

Abstract

The aminoquinoline scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents with a profound impact on global health. From the revolutionary antimalarial drug chloroquine to emerging applications in oncology and beyond, the versatility of this heterocyclic system is undeniable. This technical guide provides a comprehensive exploration of the fundamental structure of aminoquinolines, delving into the critical nuances of their chemical architecture, the strategic rationale behind synthetic methodologies, and the intricate relationship between structure and biological activity. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, fostering a deeper understanding of the aminoquinoline core and inspiring innovation in the design of next-generation therapeutics.

The Fundamental Architecture of the Aminoquinoline Scaffold

The basic structure of an aminoquinoline is a bicyclic aromatic heterocycle, quinoline, substituted with an amino group (-NH₂). The quinoline core itself consists of a benzene ring fused to a pyridine ring. The position of the amino group on the quinoline ring system is a critical determinant of the compound's chemical properties and biological activity, giving rise to two principal classes of aminoquinolines: 4-aminoquinolines and 8-aminoquinolines.[1][2]

The 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is arguably the more prominent of the two, largely due to its association with some of the most successful antimalarial drugs in history.[3][4] The archetypal example is chloroquine, and its structure-activity relationship (SAR) has been extensively studied, revealing key pharmacophoric features.[5]

Key Structural Features and Their Significance:

-

The Quinoline Nucleus: The bicyclic ring system is essential for activity. It is believed to intercalate with heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, preventing its detoxification into hemozoin.

-

The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is crucial for high antimalarial potency.[5][6] Substitution with other groups like bromo, methoxy, methyl, or trifluoromethyl generally leads to decreased activity. This group is thought to influence the pKa of the quinoline nitrogen, thereby affecting drug accumulation in the acidic food vacuole of the parasite.[6]

-

The 4-Amino Linker: The amino group at the 4-position serves as a critical attachment point for a flexible alkylamino side chain.[5] Direct substitution of this amino group with sulfur or oxygen atoms results in a loss of antimalarial activity.

-

The Dialkylamino Side Chain: A flexible side chain containing a terminal tertiary amine is a hallmark of many potent 4-aminoquinoline antimalarials.[5] The length of this carbon side chain is critical, with a two- to five-carbon atom chain between the two amino groups being optimal for activity.[5] This side chain is believed to be essential for the drug's ability to accumulate in the parasite's food vacuole.

The following diagram illustrates the core pharmacophore of a 4-aminoquinoline antimalarial, highlighting these essential components.

Caption: Core pharmacophore of a 4-aminoquinoline antimalarial.

The 8-Aminoquinoline Core

8-Aminoquinolines represent another vital class of compounds, with primaquine being a key example used for the radical cure of relapsing malaria.[2] Their mechanism of action and SAR profile differ significantly from their 4-amino counterparts.

Key Structural Features and Their Significance:

-

The 8-Amino Group: The position of the amino group at the 8-position is the defining feature of this class.[2] This group is often a primary amine and serves as an attachment point for various side chains.

-

Metabolic Activation: Unlike 4-aminoquinolines, many 8-aminoquinolines are believed to be prodrugs that require metabolic activation to exert their therapeutic effect.[7][8] This often involves the formation of reactive metabolites, such as 5,6-dihydroxy-8-aminoquinolines.[8]

-

Side Chain Diversity: The side chains attached to the 8-amino group are diverse and significantly influence the compound's activity and toxicity profile.

The following diagram illustrates the general structure of an 8-aminoquinoline.

Caption: General structure of an 8-aminoquinoline.

Synthetic Strategies for Aminoquinoline Derivatives

The synthesis of aminoquinoline derivatives can be broadly categorized into two main approaches: modification of a pre-formed quinoline ring and de novo synthesis of the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAr) on Haloquinolines

This is a widely employed and efficient method for the synthesis of 4-aminoquinolines.[9] The process typically involves the reaction of a 4-chloroquinoline with a suitable amine.

Experimental Protocol: General Synthesis of a 4-Aminoquinoline Derivative via SNAr

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4,7-dichloroquinoline in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Amine Addition: Add an excess (2-3 equivalents) of the desired primary or secondary amine to the solution. For reactions involving secondary or aryl/heteroarylamines, the addition of a base like sodium hydroxide may be necessary.[9]

-

Reaction Conditions: Heat the reaction mixture under microwave irradiation at 140-180°C for 20-30 minutes.[9] Alternatively, the reaction can be carried out by refluxing in a suitable solvent.[10]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and mass spectrometry.[10]

Classical Quinoline Ring Syntheses

For the de novo synthesis of the quinoline ring system, several classical methods are employed.

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[7]

-

Friedländer Annulation: This is the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[7]

Modern Synthetic Methodologies

More contemporary approaches offer greater efficiency and regioselectivity.

-

Palladium-Catalyzed Reactions: Palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines.[9]

-

Three-Component Reactions: These reactions allow for the synthesis of highly functionalized 4-aminoquinolines in a single step from simple starting materials.

The following diagram outlines the general workflow for the synthesis and evaluation of aminoquinoline derivatives.

Caption: General workflow for aminoquinoline synthesis and evaluation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of aminoquinolines is exquisitely sensitive to their structural modifications. The extensive research on antimalarial aminoquinolines provides a rich dataset for understanding these relationships.

| Structural Feature | Modification | Impact on Antimalarial Activity | Reference(s) |

| Quinoline Ring Position 7 | Substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) | Generally increases activity | [5][6] |

| Substitution with electron-donating groups (e.g., -OCH₃) | Generally decreases activity | ||

| 4-Amino Side Chain | Variation in linker length (distance between the two nitrogens) | Optimal activity with 2-5 carbon atoms | [5] |

| Introduction of aromatic rings in the side chain | Can modulate activity and toxicity | [5] | |

| 8-Position | Unsubstituted in 4-aminoquinolines | Substitution with a methyl group leads to loss of activity | [5] |

Mechanism of Action in Malaria:

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[5] The weakly basic nature of these compounds leads to their accumulation in this acidic organelle. Here, they bind to heme, preventing its polymerization into the non-toxic hemozoin crystal. The buildup of free heme is toxic to the parasite, leading to its death.

The following diagram depicts the proposed mechanism of action of 4-aminoquinolines in the malaria parasite.

Caption: Mechanism of action of 4-aminoquinolines in malaria.

Conclusion and Future Directions

The aminoquinoline core remains a privileged scaffold in drug discovery. While its historical significance is firmly rooted in antimalarial therapy, the continued exploration of its chemical space is revealing exciting new therapeutic possibilities. A thorough understanding of its fundamental structure, the rationale behind synthetic modifications, and the intricate details of its mechanism of action is paramount for the rational design of novel aminoquinoline-based drugs. Future research will likely focus on overcoming drug resistance, exploring new therapeutic applications, and developing more efficient and sustainable synthetic methodologies.

References

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Structure-activity relationships in 4-aminoquinoline antiplasmodials.

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

- Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv

- 4-aminoquinolines as Antimalarial Drugs. Unknown Source.

- 4-Aminoquinoline. Wikipedia.

- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central.

- 8-Aminoquinoline. Wikipedia.

- 4-Aminoquinoline | C9H8N2 | CID 68476. PubChem.

- 8-Aminoquinoline | C9H8N2 | CID 11359. PubChem.

Sources

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. policycommons.net [policycommons.net]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Relevance of the Aminoquinoline Scaffold

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of the Aminoquinoline Core for Researchers and Drug Development Professionals

The aminoquinoline scaffold represents a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. For decades, synthetic 4-aminoquinolines like chloroquine were the frontline defense against Plasmodium falciparum. While the rise of drug resistance has challenged their universal efficacy, the inherent chemical functionalities and pharmacological privileges of this structural class continue to make it a fertile ground for the development of new therapeutic agents against malaria, cancer, and inflammatory diseases. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core physical and chemical properties that govern the behavior, and ultimately the therapeutic potential, of aminoquinolines. By understanding the causality behind their physicochemical characteristics and the experimental methodologies used to elucidate them, researchers can more effectively design and synthesize next-generation analogues with improved efficacy and optimized pharmacokinetic profiles.

Defining the "Aminoquinol" Landscape: A Note on Nomenclature

The term "this compound" can be ambiguous and is often used interchangeably with "aminoquinoline." For the purpose of this technical guide, we will focus on the aminoquinoline core structure. This is a quinoline ring substituted with an amino group. The position of the amino group on the quinoline ring system gives rise to various isomers (e.g., 4-aminoquinoline, 8-aminoquinoline), each with distinct properties. Furthermore, derivatization of the amino group, often with a diaminoalkane side chain, is a common strategy in drug design. This guide will primarily focus on the 4-aminoquinoline scaffold, as it is the most pharmacologically significant, with illustrative comparisons to other isomers where relevant.

Core Physicochemical Properties of the 4-Aminoquinoline Scaffold

The therapeutic efficacy and pharmacokinetic profile of a 4-aminoquinoline derivative are intrinsically linked to its fundamental physicochemical properties. These properties dictate how the molecule is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). Understanding and predicting these characteristics is therefore a critical aspect of the drug discovery and development process.

Acid-Base Properties: The Significance of pKa

The basicity of the nitrogen atoms in the 4-aminoquinoline structure is a key determinant of its biological activity. The ability of these nitrogens to be protonated at physiological pH influences the molecule's solubility, membrane permeability, and accumulation in acidic cellular compartments, such as the parasite's digestive vacuole.

The pKa values of a 4-aminoquinoline can be determined experimentally using potentiometric titration or UV-Vis spectroscopy. In a typical potentiometric titration, a solution of the aminoquinoline is titrated with a standardized acid or base, and the change in pH is monitored. The pKa is the pH at which the aminoquinoline is 50% ionized.

Table 1: Key Physicochemical Properties of the Parent 4-Aminoquinoline Molecule

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| pKa | The pKa of the quinoline ring nitrogen in 4-aminoquinoline derivatives is influenced by substituents. For instance, in a series of 7-substituted analogs, the quinoline nitrogen pKa ranged from 6.28 for a nitro derivative to 8.36 for an amino derivative. The tertiary amino nitrogen in the side chain of these derivatives has a pKa ranging from 7.65 to 10.02. | N/A |

| Calculated logP (XLogP3) | 1.6 | PubChem[1] |

| Water Solubility | Slightly soluble | N/A |

Note: These values serve as a baseline. Substitution on the quinoline ring or the amino group will significantly modulate these properties.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipid versus an aqueous environment. This property is crucial for a drug's ability to cross biological membranes. For 4-aminoquinolines, a delicate balance must be struck; sufficient lipophilicity is required for membrane transport, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The logP of a compound can be determined experimentally using the shake-flask method, where the compound is partitioned between octanol and water, and the concentration in each phase is measured. Alternatively, chromatographic methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be used to estimate logP.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption. Poorly soluble compounds often exhibit low and variable bioavailability. The solubility of 4-aminoquinolines is influenced by their crystalline structure, pKa, and the presence of functional groups that can participate in hydrogen bonding. Salt formation is a common strategy to enhance the aqueous solubility of basic compounds like 4-aminoquinolines.

The thermodynamic solubility of a compound can be determined by adding an excess of the solid compound to a buffer of a specific pH, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

Chemical Properties and Reactivity

The chemical stability and reactivity of the 4-aminoquinoline scaffold are important considerations for drug formulation and metabolism.

Chemical Stability

4-Aminoquinolines are generally stable compounds. However, they can be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or UV light. The stability of a drug candidate is typically assessed under various stress conditions (e.g., heat, humidity, light, different pH values) as part of pre-formulation studies.

Key Chemical Reactions and Synthesis

The synthesis of 4-aminoquinoline derivatives is a well-established area of medicinal chemistry. The most common synthetic route involves the nucleophilic aromatic substitution (SNA) of a 4-chloroquinoline with a suitable amine.[2][3] This reaction is often facilitated by heat or microwave irradiation.[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add the desired amine (1.1-1.5 equivalents) to the solution.

-

Base (if necessary): For reactions involving amine salts, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents) to liberate the free amine.

-

Heating: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave-assisted synthesis can often shorten the reaction time significantly.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 4-aminoquinoline derivative.

Visualization of Synthetic Workflow

Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.

Mechanism of Antimalarial Action: A Physicochemical Perspective

The antimalarial activity of 4-aminoquinolines is a classic example of how a molecule's physicochemical properties can be exploited for therapeutic effect. The mechanism involves the accumulation of the drug in the acidic digestive vacuole of the malaria parasite.

-

Ion Trapping: As weak bases, 4-aminoquinolines are protonated in the acidic environment of the digestive vacuole. The resulting charged species are less able to diffuse back across the vacuolar membrane, leading to a high concentration of the drug at its site of action.

-

Inhibition of Heme Polymerization: Inside the parasite, the breakdown of hemoglobin releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization.[4]

-

Heme-Drug Complex Formation: The accumulated free heme forms a complex with the 4-aminoquinoline, and this complex is highly toxic to the parasite, leading to oxidative damage and cell death.

Visualization of the Antimalarial Mechanism of Action

Sources

- 1. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

The Aminoquinol Core: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Frontiers

Abstract

The quinoline scaffold, a heterocyclic aromatic system, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its varied forms, aminoquinol derivatives and their analogues have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth technical exploration of the this compound core, intended for researchers, scientists, and professionals in drug development. We will delve into the nuanced world of synthetic strategies, elucidate the critical structure-activity relationships (SAR) that govern efficacy, detail robust protocols for biological evaluation, and survey the expanding therapeutic landscape of these versatile compounds, from their historical dominance in antimalarial therapy to their emerging roles in oncology and neurodegenerative diseases.

Introduction: The Enduring Significance of the this compound Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. The introduction of an amino group (–NH2) to this core, creating aminoquinolines, dramatically enhances its chemical diversity and biological promiscuity. The position of this amino substituent (e.g., 4-aminoquinoline vs. 8-aminoquinoline) profoundly influences the molecule's physicochemical properties and its interaction with biological targets, leading to distinct therapeutic applications.

Historically, 4-aminoquinolines, such as chloroquine (CQ) and hydroxychloroquine (HCQ), revolutionized the treatment and prophylaxis of malaria.[1][2] Their success spurred decades of research into synthetic analogues to combat emerging drug resistance and expand their therapeutic utility.[3][4] More recently, the unique chemical properties of aminoquinols, particularly their ability to act as lysosomotropic agents, have led to their repurposing and further development as anticancer and neuroprotective agents.[5][6][7] This guide aims to provide the technical foundation and field-proven insights necessary to navigate the complexities of this compound-based drug discovery.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a well-established yet continually evolving field. The choice of synthetic route is dictated by the desired substitution pattern on the quinoline core and the nature of the amino side chain. Here, we detail a common and reliable methodology for the synthesis of 4-aminoquinoline derivatives.

General Synthesis of 4-Aminoquinoline Derivatives

A prevalent method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a desired amine.[8] This approach is versatile and allows for the introduction of a wide variety of side chains at the 4-position.

Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol describes a representative synthesis of a 4-aminoquinoline derivative with demonstrated cytotoxic effects on breast cancer cell lines.[8]

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethylethylenediamine

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

NMR spectrometer and Mass Spectrometer for characterization

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in anhydrous THF.

-

Addition of Amine: To the stirred solution, add N,N-dimethylethylenediamine (1.2 equivalents) followed by triethylamine (1.5 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 6-8 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be determined to resolve the starting material and the product.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using an appropriate eluent system to isolate the desired compound.

-

Characterization: Confirm the structure and purity of the synthesized N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine using NMR (¹H and ¹³C) and mass spectrometry. The mass spectra should show a molecular ion peak corresponding to the product's molecular formula.[8]

Causality Behind Experimental Choices:

-

Excess Amine: Using a slight excess of the diamine ensures the complete consumption of the more expensive 4,7-dichloroquinoline.

-

Triethylamine: This non-nucleophilic base is crucial for scavenging the HCl byproduct, which would otherwise protonate the amine reactants and halt the reaction.

-

Anhydrous Conditions: While not strictly necessary for all variations of this reaction, using an anhydrous solvent minimizes potential side reactions involving water.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound derivatives is vast, with established roles in infectious diseases and burgeoning applications in oncology and neurology. Understanding the SAR is paramount for designing next-generation compounds with improved potency and selectivity.

Antimalarial Activity

The antimalarial action of 4-aminoquinolines like chloroquine is primarily attributed to their accumulation in the acidic digestive vacuole of the Plasmodium parasite.[3] Here, they interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. The drug is thought to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme that lyses the parasite.[3]

Structure-Activity Relationship (SAR) for Antimalarial 4-Aminoquinolines:

-

Quinoline Core: The quinoline ring is indispensable for activity.[1]

-

7-Chloro Group: An electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high antimalarial potency.[9] This group is thought to enhance the basicity of the quinoline ring system, aiding in its accumulation in the acidic food vacuole.[1]

-

4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position significantly impacts activity and resistance profiles.[10][11]

-

Overcoming Resistance: Modifications to the side chain, such as using shorter or longer linkers than that of chloroquine, have been shown to restore activity against chloroquine-resistant strains of P. falciparum.[10][11]

Table 1: SAR of 7-Substituted 4-Aminoquinoline Analogues against P. falciparum

| 7-Position Substituent | Side Chain | Activity against CQ-Susceptible Strains (IC50, nM) | Activity against CQ-Resistant Strains (IC50, nM) | Reference |

| -Cl | -HN(CH2)2NEt2 | 3-12 | 3-12 | [10] |

| -Br | -HN(CH2)2NEt2 | 3-12 | 3-12 | [10] |

| -I | -HN(CH2)2NEt2 | 3-12 | 3-12 | [10] |

| -F | -HN(CH2)2NEt2 | 15-50 | 18-500 | [10] |

| -CF3 | -HN(CH2)2NEt2 | 15-50 | 18-500 | [10] |

| -OCH3 | -HN(CH2)2NEt2 | 17-150 | 90-3000 | [10] |

Data synthesized from De, D., et al. (1996).[10]

Anticancer Activity

The anticancer properties of aminoquinolines are multifaceted and often linked to their lysosomotropic nature.[5][6] By accumulating in lysosomes, they can disrupt cellular processes like autophagy, which cancer cells often rely on for survival and proliferation.

Mechanisms of Anticancer Action:

-

Autophagy Inhibition: Aminoquinolines can raise the lysosomal pH, inhibiting the activity of degradative enzymes and blocking the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagic vesicles and can trigger apoptosis.[5]

-

Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest, preventing cancer cells from dividing.[5][12]

-

Apoptosis Induction: By disrupting cellular homeostasis, aminoquinolines can activate apoptotic pathways, leading to programmed cell death.[5]

-

Inhibition of Signaling Pathways: They have been shown to interfere with critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[6]

Logical Relationship: From Lysosomotropism to Cancer Cell Death

Caption: A typical workflow for evaluating this compound derivatives.

Future Perspectives and Challenges

The journey of this compound derivatives is far from over. While their historical success against malaria provides a strong foundation, the future lies in harnessing their full potential against other complex diseases. Key challenges remain, including overcoming drug resistance, improving bioavailability, and minimizing off-target effects. [13] Future research will likely focus on:

-

Hybrid Molecules: Designing hybrid compounds that combine the this compound scaffold with other pharmacophores to create multi-target agents. [14]* Targeted Delivery: Developing drug delivery systems to specifically target cancer cells or penetrate the blood-brain barrier more effectively, thereby enhancing efficacy and reducing systemic toxicity.

-

Personalized Medicine: Identifying biomarkers that can predict which patient populations are most likely to respond to this compound-based therapies.

By integrating advanced synthetic chemistry, robust biological screening, and a deep understanding of disease mechanisms, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

-

De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

-

Ginsburg, H., & O'Neill, P. M. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. Available at: [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Available at: [Link]

-

McChesney, J. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons. Available at: [Link]

-

Ismail, F. M. D., et al. (n.d.). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

De, D., et al. (n.d.). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

-

Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

-

de Pilla Varotti, F., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. Available at: [Link]

-

General properties of aminoquinolines on tumors. (2022). ResearchGate. Available at: [Link]

-

Rahman, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. Available at: [Link]

-

de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules. Available at: [Link]

-

Singh, K., et al. (2018). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2019). ResearchGate. Available at: [Link]

-

Thakare, R., et al. (2018). AQ-13. Aminoquinoline derivative, Treatment of malaria. ResearchGate. Available at: [Link]

-

SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. Available at: [Link]

-

Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). ResearchGate. Available at: [Link]

-

Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

-

Pagoni, A., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports. Available at: [Link]

-

Quiviger, M., et al. (2021). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). PubMed. Available at: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). PubMed. Available at: [Link]

-

In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2018). International Journal of Molecular Sciences. Available at: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). Molecules. Available at: [Link]

-

The Importance of In Vitro Assays. (2023). Visikol. Available at: [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). MDPI. Available at: [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 4-Aminoquinolines for Antimalarial Drug Discovery

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in the edifice of antimalarial chemotherapy, with chloroquine historically representing one of the most successful synthetic drugs ever developed. However, the widespread emergence of drug-resistant strains of Plasmodium falciparum has critically undermined its efficacy, catalyzing decades of research into the nuanced relationship between the structure of these agents and their biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinolines, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core pharmacophore, explore the causal biochemistry behind key structural modifications, and detail the experimental methodologies required to validate new chemical entities. By synthesizing field-proven insights with foundational mechanistic principles, this document serves as a comprehensive resource for the rational design of the next generation of 4-aminoquinoline antimalarials capable of circumventing existing resistance mechanisms.

The Core Mechanism of Action: Heme Detoxification as the Target

To understand the SAR of 4-aminoquinolines, one must first grasp their elegant mechanism of action, which exploits a critical metabolic pathway of the intraerythrocytic malaria parasite.

Hemoglobin Digestion and the Heme Problem

During its blood stage, the Plasmodium parasite resides within human erythrocytes and digests vast quantities of the host's hemoglobin as its primary source of amino acids. This process occurs within a specialized acidic organelle known as the digestive vacuole (DV).[1] The degradation of hemoglobin releases large amounts of heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[1]

Detoxification via Hemozoin Biocrystallization

To protect itself, the parasite has evolved a unique detoxification process: it polymerizes the soluble, toxic heme into an inert, insoluble crystal called hemozoin, colloquially known as malaria pigment.[1][2] This biocrystallization is a crucial survival mechanism and therefore presents an ideal target for chemotherapeutic intervention.

The 4-Aminoquinoline Intervention

4-aminoquinolines are weak bases. This property is fundamental to their action. They can diffuse across biological membranes in their neutral state but become protonated and trapped within the acidic environment of the parasite's digestive vacuole (pH ~5.0-5.4), a phenomenon known as "ion trapping".[3][4] This leads to a massive accumulation of the drug at its site of action.[1] Once concentrated in the DV, the planar quinoline ring system interacts with heme molecules through π-π stacking.[5] This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[2][5] The resulting buildup of free, soluble heme triggers oxidative stress and lyses parasitic membranes, leading to parasite death.[1][5]

Dissecting the Pharmacophore: Key Structural Determinants

The antimalarial activity of a 4-aminoquinoline is not dictated by the molecule as a whole, but by the interplay of its constituent parts. The core pharmacophore consists of the quinoline ring system, the 4-amino linker, and a basic aminoalkyl side chain.

The Quinoline Core: The Anchor of Activity

The quinoline ring is the molecular anchor that binds to heme. Its planarity is essential for the π-π stacking interactions that inhibit hemozoin formation.[5]

-

The 7-Position: This is the most critical position on the quinoline ring. An electron-withdrawing group, most notably a chlorine atom (as in chloroquine), is paramount for optimal activity.[6][7] This substitution influences the pKa of the quinoline nitrogen, which in turn affects both drug accumulation and hematin binding affinity.[8]

-

Other Ring Positions (2, 3, 5, 6, 8): In general, substitutions at other positions on the quinoline ring are detrimental to activity.[7] The unsubstituted scaffold (apart from position 7) is preferred for potent antiplasmodial action.[10]

The Aliphatic Side Chain: The Key to Evasion and Potency

While the quinoline ring is the warhead, the flexible aminoalkyl side chain is the guidance system. It dictates the drug's physicochemical properties, its ability to accumulate, and, crucially, its activity against resistant parasites.

-

The Terminal Basic Amine: A protonatable tertiary amine at the distal end of the side chain is essential.[10] Its basicity (pKa₂) ensures that the molecule is protonated and trapped within the acidic DV. The distance between this nitrogen and the quinoline ring nitrogen (pKa₁) is also a key determinant of activity.[6]

-

Side Chain Length: The length of the carbon spacer between the two nitrogens is a primary modulator of activity against drug-resistant strains. Chloroquine has a 5-carbon (isopentyl) side chain. Both shortening the chain (to 2-3 carbons) or lengthening it (to 10-12 carbons) has been shown to restore potent activity against chloroquine-resistant P. falciparum.[10][11][12] This is a cornerstone strategy for overcoming resistance.

-

Side Chain Substituents: Increasing the bulk of the alkyl groups on the terminal nitrogen (e.g., from diethyl to dibutyl) can enhance activity and circumvent metabolic dealkylation, a common deactivation pathway.[13]

Navigating Chloroquine Resistance

The primary mechanism of chloroquine resistance involves mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT), a protein located on the membrane of the digestive vacuole.[4][14] The mutated PfCRT protein actively effluxes chloroquine out of the DV, preventing it from reaching the concentration required to inhibit hemozoin formation.[15][16]

The SAR insights discussed above provide a clear rationale for overcoming this resistance. By altering the side chain length and/or bulk, new analogs are created that are poor substrates for the mutated PfCRT transporter.[10][11] These molecules are not efficiently effluxed and can therefore accumulate in the DV to exert their therapeutic effect.

SAR Summary: A Chemist's Guide

The following table summarizes the key SAR findings for the 4-aminoquinoline scaffold.

| Molecular Feature | Modification | Impact on Activity | Rationale / Causality |

| Quinoline Ring | 7-Position Substitution | ||

| Electron-withdrawing group (Cl, Br) | Essential for High Activity | Lowers pKa of quinoline N; enhances heme binding affinity.[8] | |

| Electron-donating group (CH₃, OCH₃) | Abolishes Activity | Unfavorable electronics for heme interaction.[7][9] | |

| Other Ring Positions (2,3,5,6,8) | |||

| Substitution (e.g., alkyl groups) | Generally Decreases Activity | Steric hindrance; disrupts optimal planar stacking with heme.[10] | |

| Side Chain | Terminal Amine | ||

| Removal of basicity | Abolishes Activity | Prevents ion trapping and accumulation in the acidic DV. | |

| Chain Length | |||

| 5-carbon (like Chloroquine) | Potent (but susceptible to resistance) | Optimal length for wild-type parasite, but a substrate for mutant PfCRT. | |

| Shorter (2-3 carbons) or Longer (10-12 carbons) | Restores Activity Against Resistant Strains | Poor substrate for the mutated PfCRT efflux pump.[10][11] | |

| Terminal Amine Substituents | |||

| Increased alkyl bulk | Can Increase Potency | May improve lipophilicity and reduce metabolic N-dealkylation.[13] |

Experimental Validation: A Workflow for SAR Elucidation

A systematic SAR study requires a robust and reproducible workflow. The goal is to synthesize a library of analogs and screen them for biological activity to identify compounds with improved potency, especially against resistant strains.

Protocol: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay is a gold standard for quantifying the efficacy of antimalarial compounds by measuring the inhibition of parasite nucleic acid synthesis.

A. Materials & Reagents:

-

P. falciparum culture (e.g., Chloroquine-sensitive 3D7 strain, Chloroquine-resistant K1 strain)

-

Human O+ erythrocytes

-

Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)

-

[³H]-Hypoxanthine (radiolabel)

-

96-well microtiter plates

-

Test compounds and reference drug (e.g., Chloroquine), serially diluted.

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter.

B. Step-by-Step Methodology:

-

Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in the specialized gas mixture. Monitor parasitemia daily via Giemsa-stained thin blood smears.

-

Assay Preparation: When the culture reaches 3-5% parasitemia (mostly ring stage), dilute it with fresh erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a 2.5% hematocrit.

-

Drug Plating: Add 25 µL of serially diluted test compounds to the wells of a 96-well plate. Include wells for a positive control (reference drug) and negative control (drug-free medium).

-

Cell Plating: Dispense 200 µL of the prepared parasite culture into each well.

-

Incubation: Incubate the plates for 24 hours at 37°C in the gas mixture.

-

Radiolabeling: Add 25 µL of [³H]-hypoxanthine in medium to each well.

-

Final Incubation: Incubate the plates for an additional 18-24 hours.

-

Harvesting & Lysis: Harvest the plates onto glass-fiber filters using a cell harvester. The cells are lysed with distilled water, and the parasite DNA containing the incorporated radiolabel is captured on the filter.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[17]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: A Comparative Analysis

The ultimate proof of an effective SAR strategy lies in the quantitative data. The table below presents representative IC₅₀ values for key 4-aminoquinoline compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | Side Chain Structure | IC₅₀ (nM) vs CQS Strain (e.g., 3D7) | IC₅₀ (nM) vs CQR Strain (e.g., K1, Dd2) | Resistance Index (RI)¹ |

| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | ~10-20 | ~150-400 | >10 |

| Amodiaquine | Contains a p-hydroxyanilino ring | ~8-15 | ~30-60 | ~3-5 |

| Compound 1 (Short Chain Analog) | -NH-(CH₂)₃-N(C₂H₅)₂ | ~10-20 | ~15-30 | ~1-2 |

| Compound 5 (N-benzyl analog) | N-benzyl side chain | ~5-10 | ~10-25 | ~2-3 |

¹ Resistance Index (RI) = IC₅₀ CQR / IC₅₀ CQS. A lower RI indicates better activity against resistant strains. Data are representative values compiled from literature sources.[18][19][20]

These data clearly illustrate the core principles of 4-aminoquinoline SAR. While chloroquine exhibits a dramatic loss of potency against the CQR strain, modifying the side chain—as seen in amodiaquine and synthetic analogs—can maintain or fully restore potent activity, resulting in a significantly lower Resistance Index.

Conclusion and Future Perspectives

The 4-aminoquinoline scaffold, despite its age, remains a fertile ground for antimalarial drug discovery. A deep, mechanistic understanding of its structure-activity relationship is the most powerful tool in the arsenal of a medicinal chemist. The principles are clear: the 7-chloroquinoline core is the anchor, but the basic side chain is the key to overcoming the primary resistance mechanism mediated by PfCRT. By systematically modifying the side chain's length, bulk, and flexibility, it is possible to design novel compounds that evade efflux and retain potent, low-nanomolar activity against multidrug-resistant P. falciparum. Future research will likely focus on creating hybrid molecules that combine the 4-aminoquinoline pharmacophore with other antimalarial agents to create dual-action therapies, further hedging against the evolution of resistance.[21] The enduring legacy and chemical tractability of this scaffold ensure it will remain at the forefront of the global fight against malaria for years to come.

References

-

Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE, 5(11), e14064. Available from: [Link]

-

De, D., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. Available from: [Link]

-

Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 001-011. Available from: [Link]

-

Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. Available from: [Link]

-

Valderramos, S. G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(6), e0128345. Available from: [Link]

-

Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available from: [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Available from: [Link]

-

Solomon, V. R., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(14), 3299-3306. Available from: [Link]

-

Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17. Available from: [Link]

-

Martin, R. E., et al. (2009). On the mechanism of chloroquine resistance in Plasmodium falciparum. PLoS Pathogens, 5(11), e1000662. Available from: [Link]

-

Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. Available from: [Link]

-

Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7231-7234. Available from: [Link]

-

Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLOS Pathogens, 12(7), e1005729. Available from: [Link]

-

Vippagunta, S. R., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4995-5001. Available from: [Link]

-

Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. Available from: [Link]

-

Rosenthal, P. J. (n.d.). Mechanisms of drug action and resistance. Tulane University. Available from: [Link]

-

Romero, E. L., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379373. Available from: [Link]

-

Madrid, D. C., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(11), 3193-3199. Available from: [Link]

-

Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. Available from: [Link]

-

D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. Available from: [Link]

-

Mooney, C., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 241. Available from: [Link]

-

ResearchGate. (2005). Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. Available from: [Link]

-

Burgess, S. J., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(11), 3291-3294. Available from: [Link]

-

Sahu, N. K., et al. (2016). In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. Journal of Applied Pharmaceutical Science, 6(1), 001-013. Available from: [Link]

-

Ljoljic, M., et al. (2019). Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?. Journal of Medicinal Chemistry, 62(24), 11371-11380. Available from: [Link]

-

Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13098-13110. Available from: [Link]

-

Basco, L. K., et al. (2000). In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy, 44(5), 1391-1393. Available from: [Link]

-

Solomon, V. R., & Kumar, V. (2014). Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents. Chemistry & Biology Interface, 4(4), 206-222. Available from: [Link]

-

Gibhard, L., et al. (2014). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 5(2), 142-146. Available from: [Link]

-

Singh, K., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(1), 353-363. Available from: [Link]

-

Sharling, L., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 2(3), 187-194. Available from: [Link]

-

ResearchGate. (2014). Structure of 4-aminoquinoline derivatives. Available from: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

Sources

- 1. Mechanisms of drug action and resistance [www2.tulane.edu]

- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. youtube.com [youtube.com]

- 8. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]

- 16. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 19. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Aminoquinol Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol compounds, a class of heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimalarial, anticancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound derivatives. We will delve into their primary molecular targets and the intricate signaling pathways they modulate, with a particular focus on their roles as kinase inhibitors and disruptors of lysosomal function and autophagy. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics based on the this compound scaffold, offering both foundational knowledge and practical experimental methodologies.

Introduction: The Versatile this compound Scaffold

The this compound core structure, characterized by a quinoline ring system with an amino group substitution, represents a privileged scaffold in drug discovery. Historically, 4-aminoquinolines like chloroquine and hydroxychloroquine have been mainstays in the treatment and prophylaxis of malaria.[1] Their mechanism in this context involves interfering with heme detoxification in the parasite's food vacuole.[2] More recently, the therapeutic potential of aminoquinols has expanded into oncology and immunology, driven by the discovery of their ability to modulate fundamental cellular processes that are often dysregulated in disease.[1] These compounds are known to induce cell cycle arrest, apoptosis, and inhibit critical cell signaling pathways.[1]

This guide will move beyond the classical antimalarial activity to explore the contemporary understanding of how this compound compounds exert their effects, particularly in the context of cancer and inflammatory diseases. We will dissect their interactions with key molecular targets and provide detailed protocols for elucidating these mechanisms in a laboratory setting.

Primary Mechanisms of Action

The biological effects of this compound compounds are not attributable to a single, universal mechanism but rather a combination of interconnected actions that can vary depending on the specific derivative and the cellular context. The two most prominent and well-characterized mechanisms are the inhibition of protein kinases and the disruption of lysosomal function and autophagy.

Inhibition of Protein Kinases

A growing body of evidence points to various protein kinases as direct targets of this compound derivatives.[3] This inhibitory activity is crucial to their anticancer and anti-inflammatory properties, as kinases are central regulators of cell signaling pathways that control cell proliferation, survival, and differentiation.[4]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[5][6] Several this compound compounds have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[1]

The mechanism of inhibition often involves direct interaction with the ATP-binding pocket of PI3K or mTOR kinases.[7] This competitive inhibition prevents the phosphorylation and activation of downstream effectors like Akt, S6K1, and 4E-BP1, ultimately leading to a halt in protein synthesis and cell cycle progression.[8][9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Aminoquinols

Caption: PI3K/Akt/mTOR pathway inhibition by this compound compounds.

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2.[10][11] Dysregulation of RIPK2 activity is implicated in various inflammatory conditions. Certain 4-aminoquinoline derivatives have been identified as potent and selective inhibitors of RIPK2.[10][12] These compounds typically act as type I or type II kinase inhibitors, binding to the ATP pocket and preventing the autophosphorylation and activation of RIPK2, thereby blocking downstream inflammatory signaling.[10]

Disruption of Lysosomal Function and Autophagy

Aminoquinols are weak bases that can freely cross cellular membranes in their neutral state. However, upon entering acidic organelles such as lysosomes, they become protonated and trapped, a phenomenon known as lysosomotropism.[1][13] This accumulation has profound consequences for lysosomal function and the process of autophagy.

The buildup of aminoquinols within lysosomes leads to an increase in the intra-lysosomal pH, which in turn inhibits the activity of acid hydrolases responsible for the degradation of cellular waste.[11] This impairment of lysosomal degradative capacity disrupts the final step of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. The inhibition of autophagic flux leads to the accumulation of autophagosomes and can trigger alternative cell death pathways. In the context of cancer, where autophagy can serve as a survival mechanism, its inhibition by aminoquinols can sensitize cancer cells to other chemotherapeutic agents.[1]

Logical Flow: Lysosomotropism and Autophagy Inhibition

Caption: Mechanism of lysosomotropism and autophagy inhibition by aminoquinols.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, a series of well-established experimental protocols can be employed. These protocols are designed to provide robust and quantifiable data on the interaction of this compound compounds with their molecular targets and their impact on cellular pathways.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol allows for the semi-quantitative analysis of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing evidence of pathway inhibition.[4][6][14][15][16]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental Workflow: Western Blot for PI3K Pathway

Caption: Workflow for Western blot analysis of PI3K pathway modulation.

In Vitro RIPK2 Kinase Assay

This assay directly measures the enzymatic activity of RIPK2 and its inhibition by this compound compounds in a cell-free system.[2][17]

Methodology:

-

Reaction Setup: In a 384-well plate, combine the this compound compound at various concentrations, recombinant RIPK2 enzyme, and a suitable kinase buffer.

-

Initiation of Reaction: Add a mixture of ATP and a substrate peptide to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection of Activity: Add a detection reagent that measures the amount of ADP produced, which is directly proportional to the kinase activity. Luminescence-based assays, such as ADP-Glo™, are commonly used.[2]

-

Data Analysis: Measure the luminescence signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Autophagic Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy by analyzing the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor.[18][19]

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with the this compound compound, with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final hours of the experiment.

-

Protein Extraction and Western Blotting: Lyse the cells and perform a Western blot for LC3 as described in section 3.1.

-

Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II levels in the presence of the this compound compound that is further enhanced by the lysosomal inhibitor indicates a blockage of autophagic flux.

Lysosomal pH Measurement with Acridine Orange

Acridine orange is a fluorescent dye that emits green fluorescence in the cytoplasm and nucleus but accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence.[5][10][11][20][21] An increase in lysosomal pH due to this compound treatment will result in a decrease in red fluorescence.

Methodology:

-

Cell Staining: Treat cultured cells with the this compound compound. In the final 15-30 minutes of treatment, add acridine orange to the culture medium at a final concentration of 1-5 µg/mL.[10]

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

-

Quantification: Quantify the intensity of red fluorescence per cell to assess changes in lysosomal acidity. A decrease in the red-to-green fluorescence intensity ratio indicates an increase in lysosomal pH.

Structure-Activity Relationships (SAR)

The biological activity of this compound compounds is highly dependent on their chemical structure.[12][14][22][23] Medicinal chemistry efforts have focused on modifying the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key structural features that influence activity include:

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact activity. For example, electron-withdrawing groups at the 7-position can influence the pKa of the quinoline nitrogen and affect the compound's ability to accumulate in acidic compartments.[2]

-

The Amino Side Chain: The length, branching, and nature of the amino side chain at the 4-position are critical for activity. These modifications can affect the compound's basicity, lipophilicity, and interaction with molecular targets.

-

Introduction of Other Functional Groups: The addition of other functional groups can impart new properties, such as improved kinase inhibitory activity or altered metabolic stability.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Compound 14 (4-aminoquinoline derivative) | RIPK2 | 5.1 | [12] |

| Ponatinib | RIPK2 | 8.2 | [12] |

| GSK1059615 | PI3Kα | 0.4 | [3] |

| GSK1059615 | mTOR | 12 | [3] |

| Compound 31 (Thienopyrimidine derivative) | PI3K | 0.1 | |

| Compound 31 (Thienopyrimidine derivative) | mTOR | 74 |

Conclusion and Future Directions

This compound compounds represent a versatile and promising class of molecules with a complex and multifaceted mechanism of action. Their ability to simultaneously target key signaling pathways like PI3K/Akt/mTOR and disrupt fundamental cellular processes such as autophagy makes them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the precise mechanisms of new this compound derivatives and to advance their development towards clinical applications. Future research should focus on designing next-generation aminoquinols with improved selectivity for specific kinase isoforms and optimized lysosomotropic properties to enhance therapeutic efficacy and minimize off-target effects.

References

-

de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]

-